molecular formula C18H30N2O3S B11554880 N'-[(E)-(4-methoxyphenyl)methylidene]decane-1-sulfonohydrazide

N'-[(E)-(4-methoxyphenyl)methylidene]decane-1-sulfonohydrazide

Cat. No.: B11554880
M. Wt: 354.5 g/mol
InChI Key: UKNCMYHWQIJKRN-KNTRCKAVSA-N
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Description

N’-[(E)-(4-methoxyphenyl)methylidene]decane-1-sulfonohydrazide is a chemical compound that belongs to the class of sulfonohydrazides. This compound is characterized by the presence of a methoxyphenyl group and a decane-1-sulfonohydrazide moiety. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-(4-methoxyphenyl)methylidene]decane-1-sulfonohydrazide typically involves the condensation of 4-methoxybenzaldehyde with decane-1-sulfonohydrazide under specific reaction conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as acetic acid. The reaction mixture is heated under reflux for several hours to ensure complete condensation .

Industrial Production Methods

Industrial production of N’-[(E)-(4-methoxyphenyl)methylidene]decane-1-sulfonohydrazide follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and catalysts, and the reaction conditions are optimized to maximize yield and purity. The final product is purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(4-methoxyphenyl)methylidene]decane-1-sulfonohydrazide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N’-[(E)-(4-methoxyphenyl)methylidene]decane-1-sulfonohydrazide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N’-[(E)-(4-methoxyphenyl)methylidene]decane-1-sulfonohydrazide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to various biological effects. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-[(E)-(4-methoxyphenyl)methylidene]decane-1-sulfonohydrazide is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. This methoxy group can enhance the compound’s solubility in organic solvents and may also contribute to its potential biological effects .

Properties

Molecular Formula

C18H30N2O3S

Molecular Weight

354.5 g/mol

IUPAC Name

N-[(E)-(4-methoxyphenyl)methylideneamino]decane-1-sulfonamide

InChI

InChI=1S/C18H30N2O3S/c1-3-4-5-6-7-8-9-10-15-24(21,22)20-19-16-17-11-13-18(23-2)14-12-17/h11-14,16,20H,3-10,15H2,1-2H3/b19-16+

InChI Key

UKNCMYHWQIJKRN-KNTRCKAVSA-N

Isomeric SMILES

CCCCCCCCCCS(=O)(=O)N/N=C/C1=CC=C(C=C1)OC

Canonical SMILES

CCCCCCCCCCS(=O)(=O)NN=CC1=CC=C(C=C1)OC

Origin of Product

United States

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